molecular formula C20H16ClNO4S B8315178 4-[Benzenesulfonyl-(4-chloro-benzyl)-amino]-benzoic acid

4-[Benzenesulfonyl-(4-chloro-benzyl)-amino]-benzoic acid

Cat. No.: B8315178
M. Wt: 401.9 g/mol
InChI Key: WSMSYAIXDZIOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Benzenesulfonyl-(4-chloro-benzyl)-amino]-benzoic acid is a useful research compound. Its molecular formula is C20H16ClNO4S and its molecular weight is 401.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H16ClNO4S

Molecular Weight

401.9 g/mol

IUPAC Name

4-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]benzoic acid

InChI

InChI=1S/C20H16ClNO4S/c21-17-10-6-15(7-11-17)14-22(18-12-8-16(9-13-18)20(23)24)27(25,26)19-4-2-1-3-5-19/h1-13H,14H2,(H,23,24)

InChI Key

WSMSYAIXDZIOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-[benzenesulfonyl-(4-chloro-benzyl)-amino]-benzoic acid tert-butyl ester (2.1 g, 4.4 mmol) in 10% trifluoroacetic acid/dichloromethane (50 mL) was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo and the residue partitioned between sodium hydrogen carbonate (saturated solution, 25 mL) and dichloromethane (20 mL). The aqueous layer was separated, acidified (pH 1) using 10% HCl (aq) and the resulting solution extracted with dichloromethane (3×75 mL). The organics were combined, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a white solid (1.1 g, 62% yield)
Name
4-[benzenesulfonyl-(4-chloro-benzyl)-amino]-benzoic acid tert-butyl ester
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
62%

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